

# An In-depth Technical Guide to S-acetyl-PEG3-phosphonic acid ethyl ester

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## Compound of Interest

Compound Name: *S-acetyl-PEG3-phosphonic acid ethyl ester*

Cat. No.: *B1193468*

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## Introduction

**S-acetyl-PEG3-phosphonic acid ethyl ester** is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive overview of **S-acetyl-PEG3-phosphonic acid ethyl ester**, including its chemical properties, suppliers, and its application in the synthesis of PROTACs. While specific in-depth whitepapers on this particular linker are not readily available in the public domain, this guide synthesizes information from available technical data sheets and protocols for structurally similar molecules to provide a practical framework for its use.

## Core Compound Information

CAS Number: 2173125-29-4[1][2]

**S-acetyl-PEG3-phosphonic acid ethyl ester** is a polyethylene glycol (PEG)-based linker.[3][4][5] It features a protected thiol group (S-acetyl) at one end and an ethyl-ester-protected phosphonic acid at the other, connected by a three-unit PEG chain. This structure allows for sequential and controlled conjugation to two different protein ligands.

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- [ChemicalBook](#)

## Physicochemical Properties

Property	Value
Molecular Formula	C14H29O7PS
Molecular Weight	372.41 g/mol
Appearance	Solid
Purity	Typically ≥95% or ≥98%
Storage Conditions	Store at -20°C for long-term stability.

## Role in PROTAC Technology

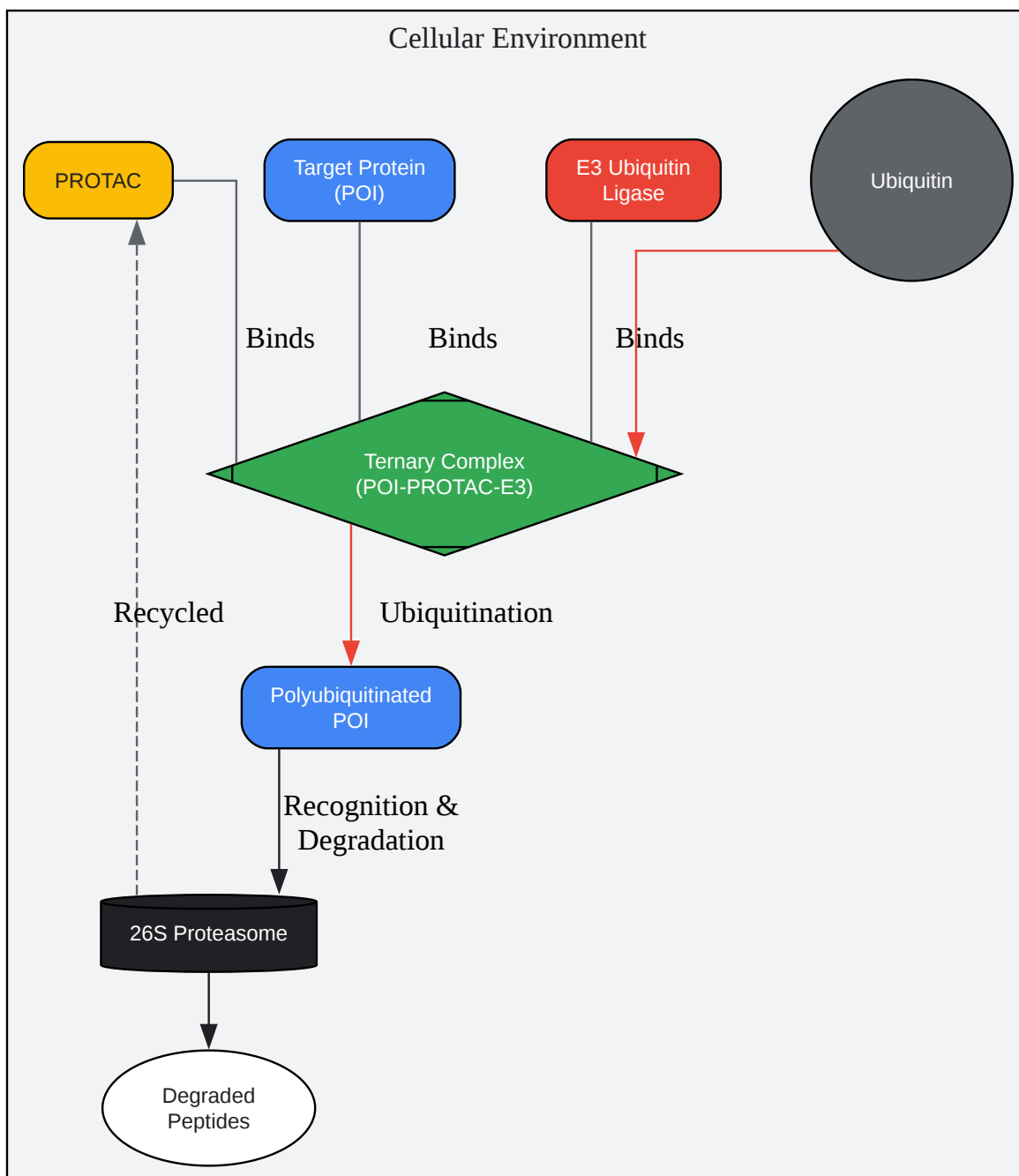
PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, as it governs the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.

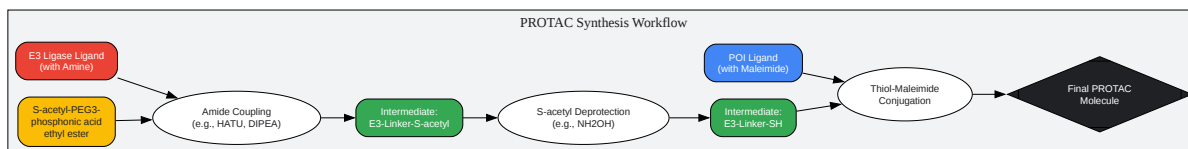
The **S-acetyl-PEG3-phosphonic acid ethyl ester** serves as this crucial linker. The PEG3 component enhances solubility and provides the necessary flexibility for the optimal orientation

of the ternary complex. The two distinct functional groups at either end of the linker allow for controlled, stepwise conjugation to the POI and E3 ligase ligands.

## Signaling Pathway: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC involves co-opting the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.





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## References

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